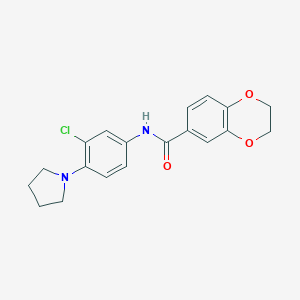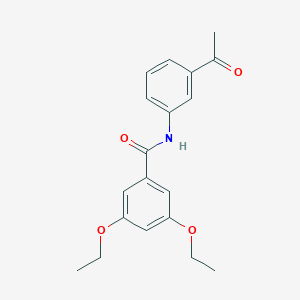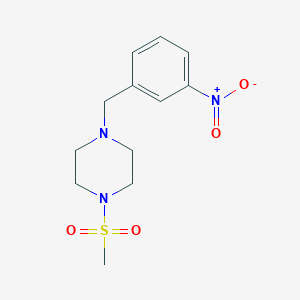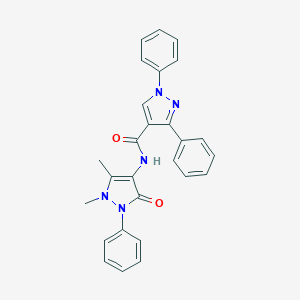
2-methyl-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth and replication of microorganisms. It is also believed to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its wide range of potential applications. This compound has been shown to exhibit antimicrobial, antifungal, antitumor, and neuroprotective activities, making it a versatile research tool. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(1,3-thiazol-2-yl)benzamide. One potential direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the further study of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in various fields of scientific research.
Conclusion:
2-methyl-N-(1,3-thiazol-2-yl)benzamide is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been found to exhibit antimicrobial, antifungal, and antitumor activities, as well as neuroprotective effects. While there are limitations to using this compound in lab experiments, its versatility and potential applications make it a valuable research tool. There are several future directions for the research on this compound, which could lead to the development of new drugs and applications in various fields of scientific research.
Méthodes De Synthèse
2-methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of 2-aminothiazole with 2-chlorobenzoyl chloride in the presence of a base. This reaction leads to the formation of 2-methyl-N-(1,3-thiazol-2-yl)benzamide as the final product.
Applications De Recherche Scientifique
2-methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and epilepsy.
Propriétés
Formule moléculaire |
C11H10N2OS |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
2-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-2-3-5-9(8)10(14)13-11-12-6-7-15-11/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
UOJCOUIZCYPYTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=CS2 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)

![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)

![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)


![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)